

An In-depth Technical Guide to 4-Mercaptoquinoline-8-sulfonic acid

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Compound of Interest

Compound Name: 4-Mercaptoquinoline-8-sulfonic acid

Cat. No.: B12875306

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This technical guide provides a comprehensive overview of the structure, synthesis, and properties of **4-Mercaptoquinoline-8-sulfonic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

4-Mercaptoquinoline-8-sulfonic acid is a bifunctional organic compound containing both a thiol (mercaptan) group and a sulfonic acid group attached to a quinoline core. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it a subject of interest for various chemical and pharmaceutical applications.

Chemical Structure:

Caption: Chemical structure of **4-Mercaptoquinoline-8-sulfonic acid**.

Physicochemical Properties:

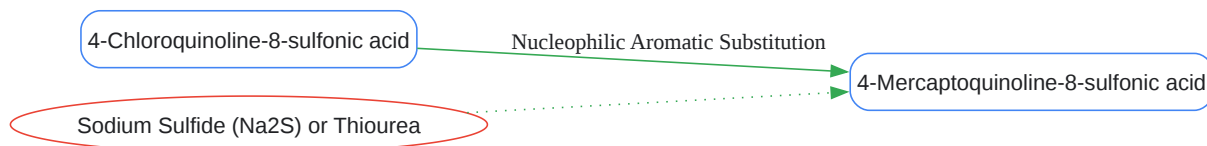
While extensive experimental data for **4-mercaptoquinoline-8-sulfonic acid** is not widely available, its properties can be predicted based on its structure and data from related compounds.

Property	Predicted Value/Information
Molecular Formula	C ₉ H ₇ NO ₃ S ₂
Molecular Weight	241.29 g/mol
Appearance	Expected to be a crystalline solid.
pKa	The sulfonic acid group is strongly acidic (pKa < 1). The thiol group is weakly acidic (pKa ~ 6-8). The quinoline nitrogen is weakly basic.
Solubility	Expected to be soluble in water and polar organic solvents due to the presence of the sulfonic acid and thiol groups.
CAS Number	59498-65-0

Synthesis

The synthesis of **4-mercaptoquinoline-8-sulfonic acid** can be achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloroquinoline-8-sulfonic acid, with a sulfur nucleophile.

Proposed Synthetic Pathway:



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Caption: Proposed synthesis of **4-Mercaptoquinoline-8-sulfonic acid**.

Experimental Protocol (Representative):

This protocol is a representative procedure based on analogous reactions for the synthesis of aryl thiols from aryl halides. Optimization may be required.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinoline-8-sulfonic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol/water mixture.
- **Reagent Addition:** Add sodium sulfide nonahydrate ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$, 1.5 eq) or thiourea (1.5 eq) to the solution.
- **Reaction Conditions:** Heat the reaction mixture to reflux (80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:**
 - If using thiourea, a subsequent hydrolysis step with an aqueous base (e.g., NaOH) is necessary to liberate the thiol.
 - After completion, cool the reaction mixture to room temperature.
 - Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.
- **Purification:** Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

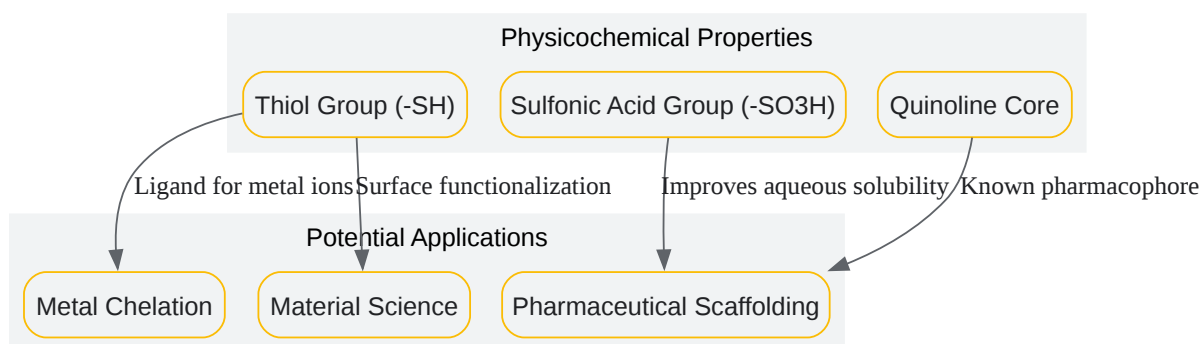
The following table summarizes the expected spectroscopic data for **4-mercaptoquinoline-8-sulfonic acid** based on the characteristic signals of its functional groups and the quinoline scaffold.

Technique	Expected Observations
^1H NMR	Aromatic protons on the quinoline ring (6H, δ 7.0-9.0 ppm). A broad singlet for the thiol proton (-SH, variable chemical shift). The sulfonic acid proton (-SO ₃ H) may be observable as a broad singlet at high chemical shift or may exchange with solvent.
^{13}C NMR	Aromatic carbons of the quinoline ring (δ 120-150 ppm). The carbon bearing the thiol group (C4) and the carbon bearing the sulfonic acid group (C8) would show characteristic shifts.
IR Spectroscopy	O-H stretch (sulfonic acid, broad, $\sim 3000\text{ cm}^{-1}$). S-H stretch (thiol, weak, $\sim 2550\text{-}2600\text{ cm}^{-1}$). S=O stretches (sulfonic acid, strong, $\sim 1250\text{-}1150\text{ cm}^{-1}$ and $\sim 1050\text{-}1000\text{ cm}^{-1}$). Aromatic C-H and C=C stretches.
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ or $[\text{M-H}]^-$ corresponding to the molecular weight of 241.29 g/mol would be expected, along with characteristic fragmentation patterns.

Potential Applications and Logical Relationships

While specific biological activities for **4-mercaptoquinoline-8-sulfonic acid** are not extensively documented, its structural motifs suggest potential applications in areas such as metal chelation, materials science, and as a building block in medicinal chemistry. The thiol group can act as a nucleophile or a ligand for metal ions, while the sulfonic acid group enhances water solubility.

Logical Relationship of Physicochemical Properties to Applications:



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Caption: Relationship between the structural features of **4-mercaptoquinoline-8-sulfonic acid** and its potential applications.

Safety and Handling

Detailed toxicology data for **4-mercaptoquinoline-8-sulfonic acid** is not readily available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) from the supplier for specific handling and disposal information.

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